molecular formula C9H7FN2O B1405602 2-acetyl-6-fluoro-2H-indazole CAS No. 1355171-97-9

2-acetyl-6-fluoro-2H-indazole

Cat. No. B1405602
CAS RN: 1355171-97-9
M. Wt: 178.16 g/mol
InChI Key: XIAXIBCMAWSLAE-UHFFFAOYSA-N
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Description

2-acetyl-6-fluoro-2H-indazole is a nitrogen-containing heterocyclic compound . It has a CAS Number of 1355171-97-9 and a molecular weight of 178.17 .


Synthesis Analysis

The synthesis of 2H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The this compound molecule contains a total of 21 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .


Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles, including this compound, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a predicted density of 1.31±0.1 g/cm3 and a predicted boiling point of 311.3±34.0 °C .

Scientific Research Applications

Anticancer Applications

Research indicates that indazole derivatives, such as 2-acetyl-6-fluoro-2H-indazole, show potential as anticancer agents. A study demonstrated that certain 6-aminoindazole derivatives exhibit significant cytotoxicity against human colorectal cancer cell lines. These derivatives were synthesized from 6-aminoindazole, indicating the potential of indazole derivatives in cancer treatment (Hoang et al., 2022).

Antioxidant Properties

Another study focused on the synthesis of tetrahydroindazole derivatives, including structures similar to this compound. These compounds exhibited moderate antioxidant activity in in vitro assays. This suggests that indazole derivatives could have potential applications in areas where antioxidant properties are beneficial (Polo et al., 2016).

Antimicrobial and Anti-Inflammatory Potential

Research has also explored the use of 2H-indazole derivatives as antimicrobial and anti-inflammatory agents. Some synthesized compounds showed significant activity against various pathogens and also displayed inhibitory activity against human cyclooxygenase-2 (COX-2), an enzyme involved in inflammation (Pérez‐Villanueva et al., 2017).

Synthesis and Structural Analysis

Studies have also been conducted on the synthesis and structural analysis of 2H-indazole derivatives. These studies provide insights into the chemical properties and potential applications of such compounds, including those similar to this compound (Wang & Zhang, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302+H312+H332;H315;H319;H335, and precautionary statements include P280;P301+P312;P304+P340 .

Future Directions

The 2H-indazole motif, which includes 2-acetyl-6-fluoro-2H-indazole, is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse 2H-indazole derivatives . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-(6-fluoroindazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6(13)12-5-7-2-3-8(10)4-9(7)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAXIBCMAWSLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C=CC(=CC2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279894
Record name Ethanone, 1-(6-fluoro-2H-indazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355171-97-9
Record name Ethanone, 1-(6-fluoro-2H-indazol-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355171-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(6-fluoro-2H-indazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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